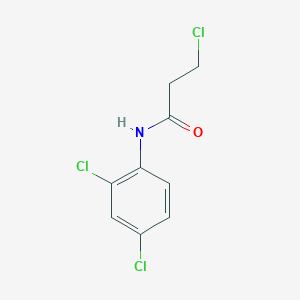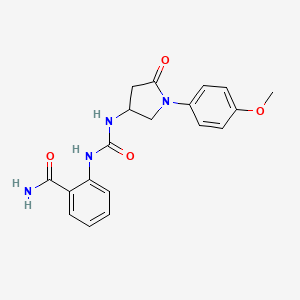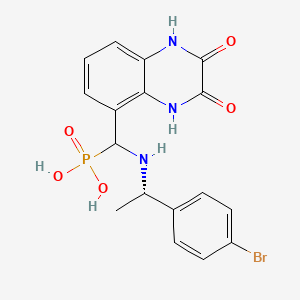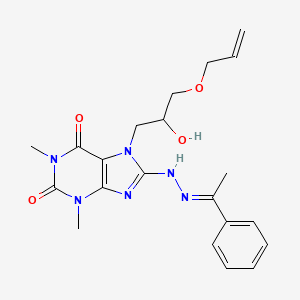
(E)-7-(3-(allyloxy)-2-hydroxypropyl)-1,3-dimethyl-8-(2-(1-phenylethylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-7-(3-(allyloxy)-2-hydroxypropyl)-1,3-dimethyl-8-(2-(1-phenylethylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H26N6O4 and its molecular weight is 426.477. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Research has explored the synthesis of functional derivatives of hydrazine theophyllines, which are structurally similar to the compound . These derivatives are utilized in pharmacotherapy for conditions like depression, infectious diseases, hypertension, and diabetes. A study by Korobko (2016) delves into the synthesis of new functional derivatives, highlighting the chemical transformations of 7-arylalkyl-8-hydrazinyl theophyllines with carbonyl containing compounds, aiming to create biologically active substances (Korobko, 2016).
Pharmacological Applications
The pharmacological potential of related compounds has been a significant focus, with studies on substituted analogues exhibiting anti-inflammatory activity in animal models. For instance, Kaminski et al. (1989) synthesized a series of substituted analogues based on the pyrimidopurinedione ring system, showing comparable anti-inflammatory activity to naproxen, highlighting the therapeutic potential of these compounds (Kaminski et al., 1989).
Neuropharmacology Research
Investigations into 8-aminoalkyl derivatives of purine-2,6-dione with arylalkyl, allyl, or propynyl substituents in position 7 have revealed their affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors, showing potential for psychotropic activity. A study by Chłoń-Rzepa et al. (2013) reported compounds with anxiolytic and antidepressant properties, indicating the utility of these derivatives in neuropharmacology research (Chłoń-Rzepa et al., 2013).
Photochemistry in Synthesis
Photochemistry has been applied to synthesize novel derivatives of pentoxifylline, a compound structurally related to the one of interest. Han, Bonnet, and van der Westhuizen (2008) explored photolysis to obtain derivatives with potential biological activity, demonstrating the versatility of photochemical methods in creating new compounds (Han, Bonnet, & van der Westhuizen, 2008).
Propriétés
IUPAC Name |
7-(2-hydroxy-3-prop-2-enoxypropyl)-1,3-dimethyl-8-[(2E)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O4/c1-5-11-31-13-16(28)12-27-17-18(25(3)21(30)26(4)19(17)29)22-20(27)24-23-14(2)15-9-7-6-8-10-15/h5-10,16,28H,1,11-13H2,2-4H3,(H,22,24)/b23-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUESRFWLLCHIPE-OEAKJJBVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC2=C(N1CC(COCC=C)O)C(=O)N(C(=O)N2C)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NC2=C(N1CC(COCC=C)O)C(=O)N(C(=O)N2C)C)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Chloro-N-[1,1-dimethyl-2-(pyridin-2-ylsulfanyl)-ethyl]-benzenesulfonamide](/img/structure/B2962837.png)
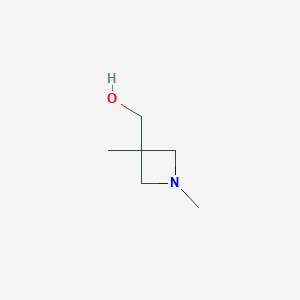







![{4-[(1H-imidazol-4-yl)methyl]phenyl}methanol](/img/structure/B2962853.png)
